molecular formula C9H12O3S B13634438 2,6-Dimethoxy-4-(sulfanylmethyl)phenol

2,6-Dimethoxy-4-(sulfanylmethyl)phenol

Cat. No.: B13634438
M. Wt: 200.26 g/mol
InChI Key: FRWRMGSNRVUFTB-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-(sulfanylmethyl)phenol is a phenolic compound characterized by a methoxy-substituted aromatic ring with a sulfanylmethyl (-SCH2-) group at the para position. These compounds are often derived from pyrolysis of lignocellulosic biomass or enzymatic processes in plants, highlighting their relevance in biofuels and phytochemistry . The sulfanylmethyl group may confer unique reactivity due to sulfur's nucleophilic and redox-active properties, distinguishing it from oxygen- or hydrocarbon-substituted analogs.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

2,6-dimethoxy-4-(sulfanylmethyl)phenol

InChI

InChI=1S/C9H12O3S/c1-11-7-3-6(5-13)4-8(12-2)9(7)10/h3-4,10,13H,5H2,1-2H3

InChI Key

FRWRMGSNRVUFTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(sulfanylmethyl)phenol typically involves the reaction of 2,6-dimethoxyphenol with a suitable sulfanylmethylating agent. One common method is the reaction of 2,6-dimethoxyphenol with chloromethyl methyl sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 2,6-Dimethoxy-4-(sulfanylmethyl)phenol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-(sulfanylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may require strong acids or bases as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2,6-Dimethoxy-4-(sulfanylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-(sulfanylmethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the sulfanylmethyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ at the 4-position substituent, influencing their chemical behavior and applications:

Compound Name Substituent at 4-position Molecular Formula Molecular Weight (g/mol) CAS Registry Key Properties/Applications References
2,6-Dimethoxy-4-(2-propenyl)-phenol Allyl (-CH2CH=CH2) C11H14O3 194.23 6627-88-9 Antioxidant; lignin pyrolysis product
2,6-Dimethoxy-4-(1-propenyl)-phenol 1-Propenyl (-CH=CHCH3) C11H14O3 194.23 6635-22-9 Sweet/spicy flavor; rare in natural sources
4-[(Dimethylamino)methyl]-2,6-diisopropylphenol Dimethylaminomethyl (-CH2N(CH3)2) C10H15NO3 197.23 730926-53-1 Potential pharmaceutical applications
(+-)-2,6-Dimethoxy-4-(1-hydroxy-propyl)-phenol Hydroxypropyl (-CH2CH(OH)CH3) C11H16O4 212.24 10061-52-6 Synthetic intermediate; uncharacterized bioactivity
2,6-Dimethoxy-4-(sulfanylmethyl)phenol Sulfanylmethyl (-SCH3) C9H12O3S 200.25 Not available Hypothesized thiol-mediated redox activity N/A

Physicochemical Properties

  • Boiling Points: Allyl-substituted analogs (e.g., 2,6-dimethoxy-4-(2-propenyl)-phenol) exhibit higher boiling points (~441.7 K) due to increased molecular weight and van der Waals interactions .
  • Solubility: Most analogs are soluble in polar organic solvents (e.g., methanol, ethanol) but poorly soluble in water, consistent with phenolic lipophilicity .
  • Thermal Stability : Allyl and propenyl derivatives decompose at 150–500°C during pyrolysis, releasing volatiles like acetic acid and CO2 .

Key Differentiators of 2,6-Dimethoxy-4-(sulfanylmethyl)phenol

While direct data on the sulfanylmethyl analog are absent, its unique properties can be inferred:

  • Stability : Sulfur-containing compounds are prone to oxidation, which could limit their application in high-temperature processes unless stabilized.
  • Biological Interactions : Thiol groups often participate in redox signaling, suggesting possible roles in modulating oxidative stress pathways.

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